![molecular formula C13H19NO B1405891 N-[(1R)-1-phenylethyl]oxan-4-amine CAS No. 1344922-48-0](/img/structure/B1405891.png)
N-[(1R)-1-phenylethyl]oxan-4-amine
Overview
Description
Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair of electrons . “N-[(1R)-1-phenylethyl]oxan-4-amine” is an amine with a phenylethyl group attached to the nitrogen atom.
Synthesis Analysis
Amines can be synthesized through various methods such as reduction of nitriles, amides, and nitro compounds, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, alkylation of potassium phthalimide, and reductive amination of aldehydes or ketones .Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions, including alkylation, acylation, and elimination reactions. They can also react with alkyl halides in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
Amines generally have a fishy odor, are soluble in organic solvents, and can participate in hydrogen bonding, influencing their boiling points. The physical and chemical properties of a specific amine would depend on its structure .Scientific Research Applications
Anticonvulsant Activity
N-[(1R)-1-phenylethyl]oxan-4-amine and its analogues have been studied for their anticonvulsant activities. Modifications in the structure of this compound, like acylation and alkylation of the amino group, resulted in a loss of anticonvulsant activity. However, some modifications did increase anticonvulsant potency, though also increasing toxicity (Clark & Davenport, 1987).
Role in Antibacterial Agents
This compound is useful as an intermediate in the preparation of quinolone antibacterials. The synthesis of its stereoisomers has been critical in developing specific antibacterial agents (Schroeder et al., 1992).
Application in Rhodium(III) Complexes
It's used in synthesizing Rhodium(III) complexes with potential applications in chemistry and material science. These complexes have been characterized, including their crystal structures, showcasing their importance in coordination chemistry (Efe & Schlemper, 1992).
Asymmetric Synthesis Applications
This compound plays a role in the asymmetric synthesis of other compounds, such as those used in treating human papillomavirus infections. The synthesis process has highlighted the importance of chiral (phenyl)ethylamines in achieving high stereoselectivity (Boggs et al., 2007).
Antioxidant Research
Its derivatives, specifically those based on N,N'-substituted p-phenylenediamines, have been studied for their roles as antioxidants. This includes an exploration of their electrochemical and spectroscopic properties, highlighting their utility in various industrial applications (Rapta et al., 2009).
Role in Amination Reactions
The compound is relevant in the field of organic synthesis, particularly in oxidative C-N bond formation techniques. These processes are crucial for creating various organic compounds (Louillat & Patureau, 2014).
Synthesis of Key Intermediates
It's used in synthesizing key intermediates like N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, which are important in the preparation of antibiotics for veterinary use (Fleck et al., 2003).
Electrophilicity-Nucleophilicity Relations
This compound helps in understanding the electrophilicity-nucleophilicity relations in organic chemistry, providing insights into the reaction mechanisms of various organic reactions (Dichiarante et al., 2008).
Structural Insights
Studies have provided insights into the structural differences between organic and inorganic amines/ethers, which is essential for understanding their behavior in various chemical processes (Moraru et al., 2020).
Fluorescence Applications
The reaction of this compound with formaldehyde under mild conditions has been studied for its fluorescence properties. This reaction is significant in the field of histochemistry and molecular diagnostics (Falck et al., 1962).
Safety and Hazards
properties
IUPAC Name |
N-[(1R)-1-phenylethyl]oxan-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11(12-5-3-2-4-6-12)14-13-7-9-15-10-8-13/h2-6,11,13-14H,7-10H2,1H3/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWFJVYWKIATHJ-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1R)-1-phenylethyl]oxan-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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